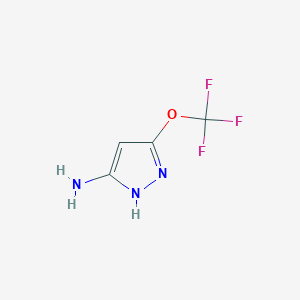
3-trifluoromethoxy-1H-pyrazole-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethoxy-1H-pyrazole-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethoxy group at the 3-position and an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by lithiation and subsequent reaction with electrophiles . Another approach includes the use of methyl hydrazine hydrochloride and subsequent functionalization at the 5-position through lithiation and trapping with electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Trifluoromethoxy-1H-pyrazole-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
3-Trifluoromethoxy-1H-pyrazole-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-trifluoromethoxy-1H-pyrazole-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine and trifluoromethoxy groups play crucial roles in its binding affinity and selectivity towards target proteins. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but lacks the amine group at the 5-position.
3-Amino-5-methyl-1H-pyrazole: Contains an amine group but differs in the substitution pattern on the pyrazole ring.
3,4,5-Trinitro-1H-pyrazole-1-amine: A highly nitrated derivative with different chemical properties and applications.
Uniqueness
3-Trifluoromethoxy-1H-pyrazole-5-amine is unique due to the presence of both the trifluoromethoxy and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C4H4F3N3O |
|---|---|
Peso molecular |
167.09 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C4H4F3N3O/c5-4(6,7)11-3-1-2(8)9-10-3/h1H,(H3,8,9,10) |
Clave InChI |
YHHVQBIZMDROOA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


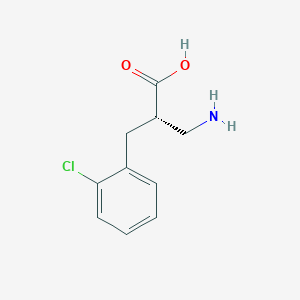
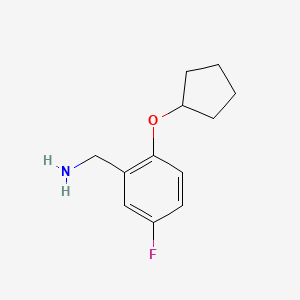
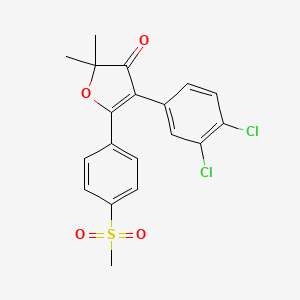
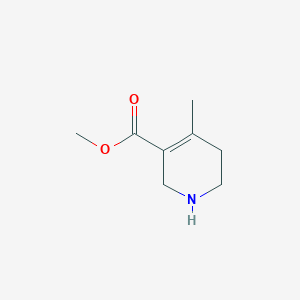
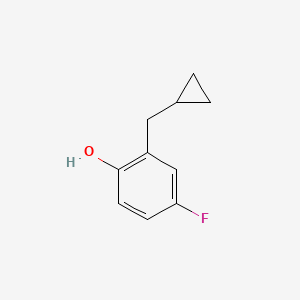
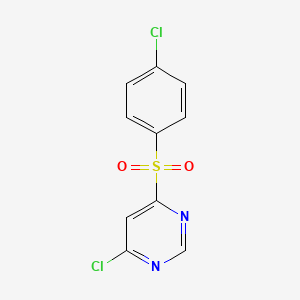
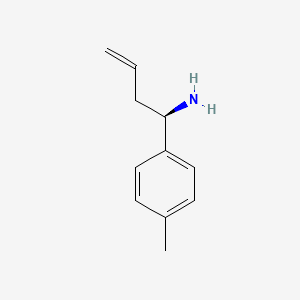
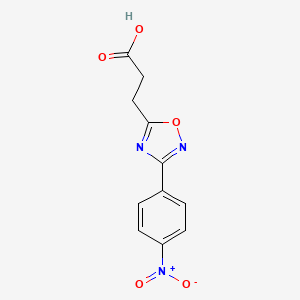

![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
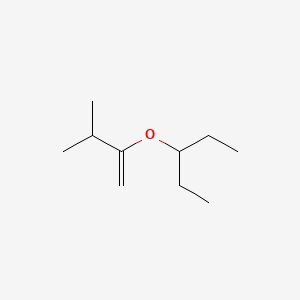
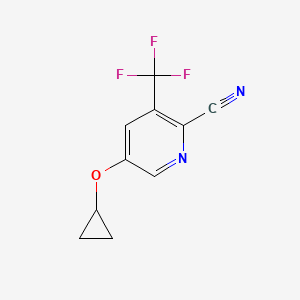
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
